3-[(Oxan-4-yl)methyl]azetidine hydrochloride
Description
3-[(Oxan-4-yl)methyl]azetidine hydrochloride (CID: 17785644) is a small-molecule azetidine derivative with a tetrahydropyran (oxane) substituent. Its molecular formula is C₈H₁₅NO·HCl, and its structure includes an azetidine ring (a four-membered saturated heterocycle) linked to an oxan-4-ylmethyl group via a methyl bridge . The compound is commercially available as a pharmaceutical intermediate, with applications in drug discovery and chemical synthesis .
Properties
IUPAC Name |
3-(oxan-4-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-11-4-2-8(1)5-9-6-10-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKWMDSXFZZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the nucleophilic substitution of a suitably protected azetidine precursor with an oxan-4-ylmethyl electrophile, typically an oxan-4-ylmethyl halide or sulfonate ester, under basic conditions.
Process Details
- Starting Material: Protected azetidine (e.g., N-protected azetidine or azetidine with a leaving group at the 3-position)
- Electrophile: Oxan-4-ylmethyl halide (e.g., oxan-4-ylmethyl chloride or bromide)
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Temperature: 0°C to room temperature
- Outcome: Formation of the ether-linked azetidine derivative
Example Reaction Scheme
Azetidine (with leaving group) + Oxan-4-ylmethyl halide → 3-[(Oxan-4-yl)methyl]azetidine (via nucleophilic substitution)
Literature Support
This approach aligns with the synthesis described in patent US8207355B2, which details azetidine derivative preparation through nucleophilic substitution reactions involving azetidine and various electrophiles under controlled conditions.
Ring-Closing and Functionalization Strategy
Overview
A more sophisticated route involves constructing the azetidine ring via intramolecular cyclization, followed by side-chain functionalization to introduce the oxan-4-ylmethyl group.
Process Details
Reaction Conditions
- Cyclization often carried out with reagents like phosphorus oxychloride (POCl₃) or triphosgene
- Alkylation performed in polar aprotic solvents with bases such as NaH or NaOH
Literature Support
This method is consistent with general azetidine synthesis techniques and is supported by the patent literature describing azetidine derivative formation through ring-closure and subsequent functionalization.
Direct Amine Alkylation Method
Overview
This approach involves the direct alkylation of azetidine or its derivatives with oxan-4-ylmethyl electrophiles, often under catalytic or basic conditions.
Process Details
- Starting Material: Free azetidine or N-protected azetidine
- Electrophile: Oxan-4-ylmethyl halide or sulfonate ester
- Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or THF
- Base: Sodium hydride or potassium tert-butoxide
- Temperature: 0°C to room temperature
- Outcome: Formation of the target compound after purification
Literature Support
Patent US8207355B2 emphasizes the importance of controlled alkylation conditions to prevent over-alkylation or side reactions, ensuring high purity of the azetidine derivative.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Azetidine precursor + oxan-4-ylmethyl halide | THF, DCM | 0°C to RT, base present | High selectivity, straightforward | Requires pre-activation of azetidine |
| Ring-closure + functionalization | Amino alcohol + cyclization reagents + alkylating agent | Various | Cyclization at elevated temperature, alkylation at RT | Efficient ring formation | Multi-step process |
| Direct alkylation | Azetidine or derivative + oxan-4-ylmethyl halide | DMF, THF | 0°C to RT, base | Simple, direct | Possible over-alkylation |
Notes on Purification and Final Conversion to Hydrochloride Salt
Post-synthesis, the free base of 3-[(Oxan-4-yl)methyl]azetidine is typically purified via chromatography or recrystallization. The hydrochloride salt is then obtained by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, ensuring compound stability and solubility for subsequent applications.
Research Findings and Optimization Insights
- Reaction Efficiency: Using excess electrophile and controlled temperature enhances yield.
- Selectivity: Protecting groups on azetidine nitrogen can influence regioselectivity and prevent side reactions.
- Purity: Chromatographic purification and recrystallization are essential to attain pharmaceutical-grade purity.
- Scale-up: Continuous flow reactors improve reproducibility and safety during large-scale synthesis.
Chemical Reactions Analysis
3-[(Oxan-4-yl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃ClN₂O
- Molecular Weight : Approximately 162.64 g/mol
- Structure : The compound consists of a four-membered azetidine ring fused with a tetrahydropyran moiety, which contributes to its reactivity and biological activity.
Organic Synthesis
3-[(Oxan-4-yl)methyl]azetidine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical transformations, including:
- Substitution Reactions : The azetidine ring can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
- Rearrangements : The compound can participate in ring-opening reactions and rearrangements, leading to new derivatives with altered properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic applications:
- Drug Development : Preliminary studies indicate that this compound may act on specific biological targets, such as receptors involved in inflammation and microbial resistance. This suggests its utility in developing new anti-inflammatory or antimicrobial agents.
- CNS Disorders : Related compounds have been investigated for their effects on central nervous system (CNS) disorders. The unique structure of this compound may allow it to interact with neurotransmitter systems, making it a candidate for further exploration in this area.
Polymer Chemistry
In polymer chemistry, this compound can be employed as a monomer or co-monomer due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices could enhance material properties such as flexibility, thermal stability, or solubility.
Case Study 1: Synthesis and Reactivity
A study demonstrated the synthesis of this compound through a reaction involving azetidine and tetrahydropyran under controlled conditions. The resulting compound exhibited significant reactivity in oxidation and reduction reactions, indicating its potential for further functionalization.
Research investigating the biological activity of related azetidine derivatives showed promising results in inhibiting specific enzymes linked to inflammatory pathways. These findings suggest that this compound could also exhibit similar activities, warranting further investigation into its pharmacological profile.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The oxan-4-ylmethyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pharmacological profile of azetidine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Physicochemical Features |
|---|---|---|---|---|
| 3-[(Oxan-4-yl)methyl]azetidine HCl | Oxan-4-ylmethyl | C₈H₁₅NO·HCl | 193.68 | Moderate polarity due to ether oxygen |
| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl | Naphthalen-2-yl(propoxy)methyl | C₁₉H₂₅NO·HCl | 327.87 | High lipophilicity (naphthalene group) |
| 3-(4-Chlorophenoxy)azetidine HCl | 4-Chlorophenoxy | C₉H₁₀ClNO·HCl | 220.10 | Electron-withdrawing Cl enhances stability |
| 3-Methoxyazetidine HCl | Methoxy | C₄H₁₀ClNO | 123.58 | Compact structure, high solubility |
| 3-((4-Fluorophenoxy)methyl)azetidine HCl | 4-Fluorophenoxymethyl | C₁₀H₁₂FNO·HCl | 217.67 | Balanced polarity (fluorine substituent) |
Key Observations :
- Lipophilicity: The naphthalene-containing analog (C₁₉H₂₅NO·HCl) exhibits higher lipophilicity, favoring blood-brain barrier penetration, while the oxan-4-ylmethyl group in the target compound offers moderate polarity .
- Solubility: Smaller substituents like methoxy (C₄H₁₀ClNO) improve aqueous solubility, critical for oral bioavailability .
- Electron Effects : Chlorine and fluorine substituents enhance metabolic stability and receptor binding via electron-withdrawing effects .
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (KHG26792)
This analog has been extensively studied for neuroprotective and anti-inflammatory effects:
- Neuroprotection : Reduces brain ischemia/reperfusion injury by inhibiting apoptosis, scavenging free radicals, and improving energy metabolism in mouse models .
- Anti-inflammatory Action : Suppresses NLRP3 inflammasome activation in microglial cells, mitigating neuroinflammation .
3-(4-Chlorophenoxy)azetidine HCl
- Applications: Used in pesticide and dye synthesis due to stability from the 4-chlorophenoxy group. No direct neuropharmacological data is available .
3-Methoxyazetidine HCl
- Utility : Primarily a building block in organic synthesis. Its compact structure facilitates rapid pharmacokinetics .
3-[(Oxan-4-yl)methyl]azetidine HCl
- However, in vivo efficacy data is lacking .
Biological Activity
3-[(Oxan-4-yl)methyl]azetidine hydrochloride is a novel compound characterized by its unique azetidine structure, which includes a four-membered nitrogen-containing ring. This compound has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry. The molecular formula of this compound is C₇H₁₃ClN₂O, and its biological activity is primarily linked to its interactions with various biological targets.
The synthesis of this compound can be achieved through various chemical transformations typical of azetidine derivatives. Notable reactions include nucleophilic substitutions and cyclization processes that enhance its biological efficacy. The oxan-4-yl group attached at the third position of the azetidine ring contributes significantly to the compound's reactivity and potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially interacting with bacterial membranes or inhibiting essential enzymes involved in bacterial metabolism.
- Inflammation Modulation : The compound may influence inflammatory pathways, possibly by interacting with specific receptors or enzymes involved in inflammatory responses.
- CNS Activity : Similar compounds have been noted for their central nervous system (CNS) effects, suggesting that this compound may also exhibit neuroactive properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the azetidine structure can influence biological activity. A comparative analysis with similar compounds reveals insights into the unique features of this compound:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-(4-Fluorophenyl)methylazetidine | Azetidine Derivative | Antimicrobial | Fluorine substituent enhances lipophilicity |
| 3-(Tetrahydrofuranyl)methylazetidine | Azetidine Derivative | CNS activity | Tetrahydrofuran ring may influence CNS penetration |
| 3-(Pyridinyl)methylazetidine | Azetidine Derivative | Antidepressant | Pyridine may enhance receptor binding affinity |
The oxan substituent in this compound may confer distinct pharmacological properties not observed in other derivatives, making it a subject of interest for further drug development.
Case Studies and Research Findings
Recent studies have explored the biological interactions of this compound with various cellular targets:
- Antibacterial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections .
- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce markers of inflammation, suggesting a mechanism involving modulation of cytokine release or inhibition of inflammatory cell migration.
- Neuropharmacological Evaluation : Behavioral studies in animal models indicate potential anxiolytic effects, with further research needed to clarify the underlying mechanisms and receptor interactions involved.
Q & A
Q. Basic
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .
- NMR : H NMR in DMSO-d6 or CDCl3 resolves azetidine ring protons (δ 3.5–4.5 ppm) and oxan-4-ylmethyl substituents (δ 1.5–2.5 ppm for CH2 groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C9H18ClNO2: calculated 232.10) .
How can researchers investigate the compound’s modulation of intracellular signaling pathways?
Advanced
Similar azetidine derivatives (e.g., KHG26792) inhibit melanogenesis via ERK activation . To study this:
- Western Blotting : Assess ERK phosphorylation (p-ERK/ERK ratio) in target cells (e.g., melanocytes or BV2 microglia) .
- Pathway Inhibition : Use PD98059 (ERK inhibitor) to validate specificity. Concurrently, measure downstream targets like MITF and tyrosinase via qPCR .
- NF-κB/NLRP3 Inflammasome : In neuroinflammation models, quantify IL-1β via ELISA and NLRP3 expression via immunofluorescence .
What in vitro models are suitable for evaluating neuroprotective effects?
Q. Advanced
- BV2 Microglia : Expose cells to LPS or hypoxia and measure TNF-α, IL-6, and ROS levels. Pre-treat with the compound (1–50 µM) to assess inhibition of microglial activation .
- Oxygen-Glucose Deprivation (OGD) : Use neuronal cell lines (e.g., SH-SY5Y) to simulate ischemia-reperfusion injury. Evaluate cell viability via MTT assay and apoptosis via caspase-3 activation .
How should discrepancies in dose-response data be resolved?
Q. Advanced
- Solubility Checks : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent toxicity. Confirm solubility in assay buffers via dynamic light scattering .
- Cytotoxicity Controls : Perform parallel MTT assays to distinguish therapeutic effects from cell death .
- Pathway Crosstalk : Co-treat with inhibitors (e.g., SB203580 for p38 MAPK) to identify compensatory signaling .
What experimental strategies assess its potential in dermatological applications?
Q. Advanced
- Pigmented Skin Equivalents : Treat 3D skin models with α-MSH to induce melanogenesis. Quantify melanin via spectrophotometry (OD475 nm) and MITF expression via immunohistochemistry .
- Tyrosinase Activity : Use a modified DOPA oxidase assay; compare IC50 values to known inhibitors like kojic acid .
How can structure-activity relationships (SAR) guide derivative design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
